(S)-3-Aminohexanedioic acid hydrochloride
CAS No.: 61884-74-0
Cat. No.: VC21537854
Molecular Formula: C6H11NO4*HCl
Molecular Weight: 161,60*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 61884-74-0 |
---|---|
Molecular Formula | C6H11NO4*HCl |
Molecular Weight | 161,60*36,45 g/mole |
IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |
Standard InChI Key | XMUKSNPNAOIQKU-WCCKRBBISA-N |
Isomeric SMILES | C(CC(=O)O)[C@@H](CC(=O)O)N.Cl |
SMILES | C(CC(=O)O)C(CC(=O)O)N.Cl |
Canonical SMILES | C(CC(=O)O)C(CC(=O)O)N.Cl |
Chemical Identity and Structural Characteristics
(S)-3-Aminohexanedioic acid hydrochloride is a derivative of glutamic acid characterized by its unique structural properties. The compound features a six-carbon backbone with an amino group at the beta position and two carboxylic acid groups at the terminal ends, with the addition of a hydrochloride salt that enhances its solubility and stability in aqueous environments.
Nomenclature and Identification
The compound is known by several names in scientific literature, which reflects its chemical structure and stereochemistry:
Parameter | Information |
---|---|
Primary Name | (S)-3-Aminohexanedioic acid hydrochloride |
Common Synonyms | L-β-Homoglutamic acid hydrochloride, (S)-3-Aminoadipic acid hydrochloride, H-beta-HoGlu-OH.HCl |
CAS Number | 61884-74-0 |
Molecular Formula | C₆H₁₁NO₄·HCl or C₆H₁₂ClNO₄ |
Molecular Weight | 197.62 g/mol |
InChI | 1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |
InChIKey | XMUKSNPNAOIQKU-WCCKRBBISA-N |
SMILES | Cl.NC@@HCC(O)=O |
These identifiers are crucial for accurate chemical database searches and regulatory documentation .
Physical and Chemical Properties
The compound exists as a solid at room temperature, typically appearing as a white crystalline powder. Its chirality is a defining characteristic, with the (S)-configuration at the beta-carbon atom playing a critical role in its biochemical interactions and applications .
Property | Value |
---|---|
Physical State | Solid (white powder/crystal) |
Specific Rotation | [α]D= 21 ± 2° (C=1 in H₂O) |
Solubility | 1N HCl: 10 mg/ml; PBS (pH 7.2): 0.5 mg/ml |
Storage Recommendation | Keep away from moisture; store in a cool, dark place |
Purity (Commercial) | ≥98.0% |
The specific rotation value confirms the compound's optical activity, which is essential for its stereochemical identity and biological function .
Synthesis and Preparation
The synthesis of (S)-3-Aminohexanedioic acid hydrochloride typically involves multiple steps, beginning with the preparation of its parent compound, (S)-3-aminohexanedioic acid, followed by addition of hydrochloric acid to form the hydrochloride salt.
Applications and Research Uses
(S)-3-Aminohexanedioic acid hydrochloride demonstrates versatility across multiple scientific and industrial domains, with particular significance in pharmaceutical research and biochemical investigations.
Pharmaceutical Development
The compound serves as a valuable building block in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its unique structure, containing both carboxylic acid and amino functionalities, makes it an excellent candidate for peptide chemistry and the creation of complex pharmaceutical intermediates .
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear protective gloves |
Eye Irritation | Category 2A | Use eye protection |
Respiratory Irritation | STOT-SE Category 3 | Use in well-ventilated areas |
Standard laboratory safety protocols should be followed when handling the compound, including the use of appropriate personal protective equipment . The compound should be stored according to manufacturer recommendations, typically in a cool, dry place, protected from moisture .
It is worth noting that safety information is sometimes extrapolated from structurally similar compounds, such as L-α-Aminoadipic acid, when specific data for (S)-3-Aminohexanedioic acid hydrochloride is limited .
Comparative Analysis with Related Compounds
(S)-3-Aminohexanedioic acid hydrochloride belongs to a family of related amino acid derivatives with varying stereochemistry and substitution patterns. Understanding these relationships provides context for its applications and properties.
Compound | CAS Number | Stereochemistry | Key Differences |
---|---|---|---|
(S)-3-Aminohexanedioic acid hydrochloride | 61884-74-0 | S at C-3 | Subject of this review |
D-beta-homoglutamic acid-HCl | 63492-85-3 | R at C-3 | Enantiomer of the subject compound |
L-2-Aminoadipic acid | 1118-90-7 | S at C-2 | Amino group at alpha position instead of beta |
DL-2-Aminoadipic acid | Mixture | Racemic at C-2 | Racemic mixture with amino group at alpha position |
This comparative analysis demonstrates the structural diversity within this class of compounds, highlighting how small changes in stereochemistry can significantly impact biological activity and application potential .
Recent Research Findings
Recent scientific investigations have continued to explore the potential of (S)-3-Aminohexanedioic acid hydrochloride and related compounds in various research contexts.
Studies on spinal muscular atrophy (SMA) have highlighted the importance of certain metabolites in disease diagnosis and progression, with structural similarities to (S)-3-Aminohexanedioic acid hydrochloride making it a candidate for further investigation in this area.
Additionally, research into novel multifunctional enzymes has revealed that certain amino acid aminotransferases possess multiple catalytic activities, including racemase activities and decarboxylase activities toward several amino acids. These enzymes could potentially interact with compounds like (S)-3-Aminohexanedioic acid hydrochloride, opening new avenues for biochemical applications .
The compound's involvement in WA8242B synthesis demonstrates its utility in creating complex bioactive molecules. WA8242B, a potent inhibitor against phospholipase A2 with an IC50 value of 7.6×10-10M, represents a significant pharmaceutical achievement that utilized aminoadipic acid derivatives in its synthetic pathway .
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